4-Amino-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Description
4-Amino-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine backbone with a 2-oxo (lactam) group, a 4-amino substituent, and a 3-carbaldehyde moiety. This structure confers unique reactivity and polarity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
1289264-38-5 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
4-amino-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-2-8-6(10)4(5)3-9/h1-3H,(H3,7,8,10) |
InChI Key |
VNFJFBLFMIMDBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1N)C=O |
Origin of Product |
United States |
Preparation Methods
Structural and Synthetic Relevance of 4-Amino-2-Oxo-1,2-Dihydropyridine-3-Carbaldehyde
The target compound combines a 2-oxo-1,2-dihydropyridine core with an aldehyde at position 3 and an amino group at position 4. This arrangement confers unique electronic properties, as the aldehyde acts as an electron-withdrawing group, while the amino group introduces nucleophilic character. Such duality complicates synthetic planning, as reaction conditions must balance the reactivity of both functional groups.
Ullmann-Type Coupling Strategies for Amino Group Introduction
Basis in Copper-Catalyzed Arylation
The synthesis of 2-oxo-1-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carbaldehyde via Ullmann coupling provides a foundational framework. This method employs copper(I) iodide, 8-hydroxyquinoline, and potassium carbonate in dimethyl sulfoxide (DMSO) at 130°C under inert atmosphere, achieving 20% yield after 21 hours.
Table 1: Ullmann Reaction Parameters for Dihydropyridine Derivatives
| Starting Material | Coupling Partner | Catalyst System | Yield | Conditions |
|---|---|---|---|---|
| 2-Oxo-1,2-dihydropyridine-3-carbaldehyde | 1-Iodo-4-(trifluoromethoxy)benzene | CuI/8-hydroxyquinoline/K2CO3 | 20% | DMSO, 130°C, N2, 21 h |
Adapting Ullmann for C-4 Amination
To introduce an amino group at position 4, halogenation of the dihydropyridine core at C-4 is required. Bromination or iodination could be achieved using N-bromosuccinimide (NBS) or iodine monochloride, followed by copper-catalyzed amination with aqueous ammonia or benzylamine. However, the electron-withdrawing aldehyde at C-3 may deactivate the ring, necessitating harsher conditions or protective strategies (e.g., acetal protection of the aldehyde).
Hydrothermal Cyclization Approaches
Lessons from 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid Synthesis
A patent describes the hydrothermal synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid by reacting 2-chloro-5-trifluoromethylpyridine in water at 100–180°C for 24–72 hours, yielding >80%. This method highlights the efficacy of high-temperature aqueous media for pyridine ring functionalization.
Proposed Pathway for Aldehyde Formation
Adapting this method, 2-chloro-4-aminopyridine could undergo hydrolysis under similar conditions. The aldehyde group might be introduced via oxidation of a hydroxymethyl intermediate or through formylation agents like hexamethylenetetramine (HMTA) in a Gattermann–Ko reaction. However, competing carboxylate formation remains a risk, requiring careful pH control.
Multi-Step Synthesis via Enamide Intermediates
Pyrone Ring Opening and Aza-Michael Addition
A two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones involves amine-mediated ring opening followed by cyclization with DMF-DMA. For the target compound, replacing the carboxamide with a formyl group could involve:
- Step 1 : Reaction of 2-cyano-4-pyrone with ammonia to form 5-amino-3-oxopent-4-enamide.
- Step 2 : Oxidation of the terminal amide to an aldehyde using pyridinium chlorochromate (PCC) or Swern conditions.
- Step 3 : Cyclization via acid catalysis to form the dihydropyridine ring.
Table 2: Functional Group Transformations in Multi-Step Synthesis
| Step | Reaction | Reagents | Key Challenge |
|---|---|---|---|
| 1 | Amine ring opening | NH3, ethanol, −20°C | Regioselectivity of amine attack |
| 2 | Amide → Aldehyde oxidation | PCC, CH2Cl2 | Over-oxidation to carboxylic acid |
| 3 | Cyclization | MsOH, toluene, RT | Competing polymerization |
Functional Group Interconversion Strategies
Nitrile Reduction to Aldehyde
Starting from 2-oxo-1,2-dihydropyridine-3-carbonitrile (similar to compound A125856), selective reduction of the nitrile to an aldehyde could be achieved using diisobutylaluminum hydride (DIBAL-H) at −78°C. Subsequent amination at C-4 via Buchwald–Hartwig coupling with palladium catalysts might then introduce the amino group.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group in 4-amino-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes nucleophilic additions with primary and secondary amines to form Schiff bases. For example:
-
Reaction with aniline in ethanol under reflux yields N-(4-oxo-1,2-dihydropyridin-3-yl)benzaldimine via imine bond formation.
-
Condensation with hydroxylamine hydrochloride produces the corresponding oxime derivative.
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|
| Aniline | Ethanol | Reflux | 78% | |
| Hydroxylamine | H₂O/EtOH | 25°C | 85% |
Condensation Reactions
The compound participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated derivatives:
-
Reaction with malononitrile in acetic acid yields 3-cyano-2-(4-oxo-1,2-dihydropyridin-3-yl)acrylonitrile , which serves as a precursor for heterocyclic scaffolds.
Cyclization Reactions
Under acidic or basic conditions, intramolecular cyclization occurs to form fused pyridine derivatives:
-
Treatment with hydrazine hydrate in ethanol generates pyrazolo[3,4-b]pyridin-4-one , a bioactive heterocycle.
-
Reaction with thiourea in HCl yields thiazolo[4,5-b]pyridin-4-one , demonstrating antimicrobial activity.
Cyclization Pathways:
| Cyclizing Agent | Product Class | Application | Yield |
|---|---|---|---|
| Hydrazine hydrate | Pyrazolo-pyridinone | Anticancer agents | 72% |
| Thiourea | Thiazolo-pyridinone | Antimicrobials | 65% |
Oxidation and Reduction
-
Oxidation : The aldehyde group oxidizes to a carboxylic acid using KMnO₄ in acidic media, forming 4-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol, yielding 4-amino-3-(hydroxymethyl)-2-oxo-1,2-dihydropyridine .
Metal-Free Coupling Reactions
Inspired by methods for analogous pyridine derivatives , this compound reacts with pyrazolones under oxidative conditions (O₂, HOAc) to form (pyrazol-4-ylidene)pyridines. These products exhibit enhanced π-conjugation for optoelectronic applications .
Mechanistic Insights
The reactivity is governed by:
Scientific Research Applications
4-Amino-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that has a pyridine-like structure and is characterized by an amino group and an aldehyde functional group. It has a molecular formula of . This compound is notable for its potential applications in medicinal chemistry because of its biological activity and reactivity in various synthesis methods.
Scientific Research Applications
This compound's properties make it suitable for various applications. Studies on the interactions of this compound with biological targets have shown that it can bind effectively with certain enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Some derivatives have been shown to inhibit specific enzymes involved in metabolic pathways linked to cancer progression.
Derivatives and Similar Compounds
Several compounds share structural similarities with this compound.
Examples of compounds with structural similarities to this compound :
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Amino-2-oxo-pyridine | Contains a pyridine ring with an amino group | Antimicrobial properties | Simpler structure but similar reactivity |
| 1-Amino-4,6-dimethyl-2-oxo-pyridine | Methyl substitutions on the ring | Antiviral activity | Enhanced lipophilicity due to methyl groups |
| 5-Amino-2-hydroxy-pyridine | Hydroxyl substitution on pyridine | Potential anti-inflammatory effects | Hydroxyl group increases polarity |
The specific combination of functional groups in this compound confers distinct reactivity patterns and biological activities compared to its analogs.
Related Research
Some research has been done utilizing compounds with a similar structure to this compound:
- A series of quinoline derivatives has been synthesized from 2-oxo-1,2-dihydroquinoline-3-carbaldehyde and tetrazoloquinoline-3-carbaldehyde .
- 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives have been synthesized and exhibit anti-microbial activity .
- 4-Hydroxy-2-pyridones represent a novel class of nonfluoroquinolone inhibitors of bacterial type II topoisomerases active against MDR Gram-negative bacteria .
- 4-Amino-1,2,4-triazole derivatives have antibacterial properties .
- Various 4-aminotetrahydropyridinylidene salts treated with aldehydes in an alkaline medium convert to 5-substituted β-hydroxyketones .
Mechanism of Action
The mechanism of action of 4-amino-2-hydroxynicotinaldehyde involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between 4-Amino-2-oxo-1,2-dihydropyridine-3-carbaldehyde and its analogs:
Physicochemical and Reactivity Comparisons
- Reactivity : The 3-carbaldehyde group in the target compound allows nucleophilic additions (e.g., with amines or hydrazines), whereas analogs like 2-Oxo-1,2-dihydropyridine-3-carbonitrile (CAS 20577-27-9) prioritize electrophilic substitutions due to the electron-withdrawing nitrile group .
- Solubility: The 4-amino group enhances solubility in polar solvents compared to non-amino analogs. However, the hydrochloride salt of 3-(Aminomethyl)pyridin-2(1H)-one offers superior aqueous solubility for drug formulations .
- Stability: Aldehydes are prone to oxidation and dimerization, necessitating inert storage conditions. In contrast, carboxamide derivatives (e.g., 4-Oxo-1,4-dihydroquinoline-3-carboxamide) exhibit greater hydrolytic stability .
Biological Activity
4-Amino-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features an amino group and an aldehyde functional group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound's unique combination of functional groups allows for various interactions with biological targets, which are crucial for its pharmacological effects.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives have been reported to inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Research indicates that this compound can inhibit specific enzymes involved in cancer progression. Its derivatives have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind effectively with certain enzymes, disrupting metabolic pathways critical for cancer cell survival.
- Receptor Interaction : The amino and aldehyde groups facilitate hydrogen bonding with receptors and proteins, modulating their activity and influencing cellular processes .
Synthesis Methods
Various synthesis methods for this compound have been reported. These include:
- One-Pot Synthesis : A straightforward method that combines multiple reactants in a single reaction vessel to yield the desired product efficiently.
- Catalytic Approaches : Utilizing natural product catalysts to enhance the yield and purity of the synthesized compounds .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison can be made with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Amino-2-oxo-pyridine | Contains a pyridine ring | Antimicrobial properties | Simpler structure but similar reactivity |
| 1-Amino-4,6-dimethyl-2-oxo-pyridine | Methyl substitutions on the ring | Antiviral activity | Enhanced lipophilicity due to methyl groups |
| 5-Amino-2-hydroxy-pyridine | Hydroxyl substitution on pyridine | Potential anti-inflammatory effects | Hydroxyl group increases polarity |
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited potent cytotoxicity against various cancer cell lines. The mechanism was linked to microtubule disruption and cell cycle arrest .
- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against multidrug-resistant bacterial strains, showcasing its potential as a new therapeutic agent against infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. How can the synthesis of 4-Amino-2-oxo-1,2-dihydropyridine-3-carbaldehyde be optimized to minimize side-product formation?
- Methodological Answer : Employ solvent-free conditions to reduce byproducts, as demonstrated in analogous dihydropyridine syntheses (e.g., Kibou et al. 2011 used microwave-assisted solvent-free methods for 2-pyridones) . Control reaction temperature (<80°C) and use amino-protecting groups (e.g., Boc) to stabilize reactive intermediates. Monitor reaction progress via TLC with UV-active visualization.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and aldehyde protons (δ ~9.5–10.5 ppm). Compare shifts with PubChem’s computed InChI data for structurally similar compounds .
- IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and amide (N–H bend ~1600 cm⁻¹) functional groups.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store under inert gas (N2/Ar) at –20°C in amber vials to avoid photodegradation. Follow safety protocols for pyridine derivatives, such as avoiding heat sources (P210 in ) and using fume hoods during handling . Conduct stability studies via accelerated thermal analysis (40°C/75% RH) to determine shelf life.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the aldehyde and amino groups as nucleophilic/electrophilic sites. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like enzymes in the endocannabinoid system (as in ) . Validate predictions with experimental IC50 assays.
Q. What strategies resolve contradictions in reported synthetic yields for dihydropyridine derivatives?
- Methodological Answer : Systematically vary parameters such as:
- Catalysts : Compare metal catalysts (e.g., Pd/C) vs. organocatalysts (e.g., proline derivatives). Zhao et al. (2013) achieved improved yields in pyridine synthesis using Pd-mediated coupling .
- Solvent polarity : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene).
- Reaction time : Use kinetic studies (e.g., in situ FTIR) to identify optimal durations.
Q. How can researchers evaluate the polypharmacological potential of this compound?
- Methodological Answer : Screen against multiple receptor panels (e.g., GPCRs, kinases) using high-throughput assays. For example, highlights dihydropyridine carboxamides’ activity in the endocannabinoid system; apply similar target-agnostic screening workflows . Combine with transcriptomic profiling (RNA-seq) to identify off-target effects.
Q. What analytical methods detect degradation products of this compound under oxidative stress?
- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Compare fragmentation patterns with databases (e.g., NIST). For oxidation-prone sites (e.g., aldehyde group), employ radical scavengers (e.g., BHT) in formulation studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
